![molecular formula C15H18N4 B2354389 2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034552-57-1](/img/structure/B2354389.png)

2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

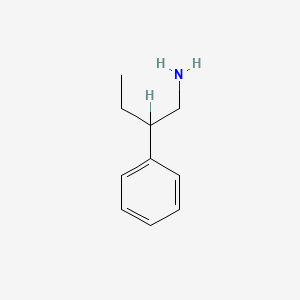

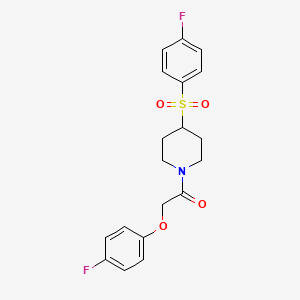

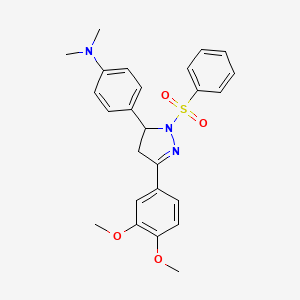

2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C15H18N4 and its molecular weight is 254.337. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Cycloaddition and Synthetic Applications

Researchers have developed a molecular iodine-mediated formal [2+1+1+1] cycloaddition for the efficient synthesis of pyrrolo[2,1-a]isoquinolines, demonstrating the compound's role in facilitating the formation of complex heterocyclic structures through sequential C-H functionalizations. This process is notable for its use of DMSO as the methylene source, highlighting the compound's utility in synthetic organic chemistry for generating new bonds and molecular frameworks (Zheng et al., 2018).

Antileukemic Activity

Synthetic derivatives of pyrrolo[2,1-a]isoquinolines have been investigated for their antileukemic properties. A series of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles demonstrated in vivo activity against P388 lymphocytic leukemia, with specific derivatives showing high levels of antileukemic activity. This research points to the compound's potential as a scaffold for developing new antileukemic agents (Anderson et al., 1988).

Antihypertensive Properties

The structural analogs of "2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline" in the form of pyrrolo[1,2-c]quinazolines and pyrrolo[1,2-c]quinazolinones have been synthesized and evaluated for their antihypertensive effects. These compounds showed promising results in lowering blood pressure in spontaneously hypertensive rats, suggesting potential therapeutic applications for hypertension management (Bandurco et al., 1981).

Novel Alkaloidal Systems and Antidepressant Activity

Research into the compound's structural framework has led to the discovery of novel alkaloidal systems with potential antidepressant activities. For example, simultaneous formation of 8H-Isoquino[2,1-b][2,7 naphthyridin-8-ones and 13H-Pyrido[4 ,3 :3,4]pyrrolo[2,1 -b][3]benzazepin-13-ones has been explored, underscoring the structural versatility and potential pharmacological applications of this compound and its derivatives (Nagarajan et al., 1994).

Multicomponent Synthesis Techniques

The compound's structural class has facilitated the development of multicomponent synthesis techniques, enabling the efficient creation of pyrroloisoquinoline derivatives. These synthetic methodologies highlight the compound's role in advancing organic synthesis, providing new routes to complex molecules with potential biological activities (Dumitrascu et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds, such as 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives, have been reported to exhibit potent inhibitory activity againstreceptor-interacting protein kinase 1 (RIPK1) , which plays a crucial role in necroptosis, a form of programmed cell death .

Mode of Action

It is suggested that similar compounds can effectively bind to the allosteric pocket of their target proteins, serving as type iii inhibitors . This binding could potentially alter the function of the target protein, leading to changes in cellular processes.

Biochemical Pathways

Given its potential inhibitory activity against ripk1 , it could be inferred that it may affect pathways related to necroptosis. Necroptosis is a form of programmed cell death that is regulated by a complex network of proteins and signaling pathways.

Pharmacokinetics

The compound’s solubility in various organic solvents suggests that it may have good bioavailability.

Result of Action

Similar compounds have been reported to display potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound could potentially inhibit necroptosis, thereby preventing cell death.

Action Environment

As a general precaution, it is recommended to store the compound in a dark place at 2-8℃ .

Analyse Biochimique

Biochemical Properties

Similar compounds in the pyrrolo[2,1-c][1,2,4]triazole class have been reported to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death . This suggests that this compound may interact with enzymes and proteins involved in cell death pathways.

Cellular Effects

Given its potential interaction with RIPK1, it may influence cell function by modulating cell death pathways

Molecular Mechanism

Similar compounds have been shown to bind to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding interaction could lead to inhibition of RIPK1, potentially altering gene expression and affecting cell death pathways.

Propriétés

IUPAC Name |

2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4/c1-2-5-13-10-18(9-7-12(13)4-1)11-15-17-16-14-6-3-8-19(14)15/h1-2,4-5H,3,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETDDDLJJYQLQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=C(N2C1)CN3CCC4=CC=CC=C4C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2354310.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2354319.png)

![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(methylamino)ethanone](/img/structure/B2354321.png)

![(4-Methylthiophen-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2354327.png)